molecular formula C18H19N3O4S B2460842 1-(4-methoxyphenyl)-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one CAS No. 1798047-19-4

1-(4-methoxyphenyl)-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2460842
CAS No.: 1798047-19-4
M. Wt: 373.43
InChI Key: NBRJLSOXAXIGCU-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is designed as a potential tubulin inhibitor, targeting the colchicine binding site to disrupt microtubule dynamics . Microtubules are critical for cellular functions like mitosis and cell division, and their inhibition is a validated strategy for anticancer drug development . The structure of this reagent incorporates a 4-methoxyphenyl-thiazole motif, a scaffold well-documented in scientific literature for its antitubulin and antiproliferative properties . Research on analogous compounds has demonstrated potent activity against diverse human cancer cell lines, including gastric, lung, and fibrosarcoma models, by inducing cell cycle arrest at the G2/M phase . The unique molecular architecture, combining the thiazole ring with an azetidine and a pyrrolidinone moiety, makes it a valuable chemical probe for investigating novel mechanisms of tubulin polymerization inhibition and for exploring new therapeutic avenues in cancer research. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-14-4-2-13(3-5-14)21-9-12(8-16(21)22)17(23)20-10-15(11-20)25-18-19-6-7-26-18/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRJLSOXAXIGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrrolidine ring, a methoxyphenyl group, and a thiazole moiety. The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of 344.42 g/mol. The structural representation can be summarized as follows:

Chemical Structure 1(4Methoxyphenyl)4[3(1,3thiazol 2 yloxy)azetidine 1 carbonyl]pyrrolidin 2 one\text{Chemical Structure }1-(4-\text{Methoxyphenyl})-4-[3-(1,3-\text{thiazol 2 yloxy})\text{azetidine 1 carbonyl}]\text{pyrrolidin 2 one}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrrolidine structures often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi. The thiazole ring enhances the compound's ability to penetrate microbial membranes, leading to cell disruption and death .

Anticancer Potential

Several studies have evaluated the anticancer effects of similar compounds. For example, pyrazole derivatives have demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications to the structure can lead to improved efficacy . The presence of methoxy groups in aromatic rings has been correlated with enhanced activity against cancer cells due to increased lipophilicity and better interaction with cellular targets .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by findings that suggest inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide production in cell-based assays. This mechanism is crucial for developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Cytotoxicity Assays Showed IC50 values in the micromolar range for breast cancer cell lines, indicating strong cytotoxic potential.
Inflammation Models Reduced levels of inflammatory markers in LPS-stimulated macrophages, suggesting effective anti-inflammatory action.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : The thiazole group contributes to the disruption of microbial membranes.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a pyrrolidinone core, thiazole moiety, and methoxyphenyl substituent. Its molecular formula is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S, indicating a significant molecular weight and the presence of multiple functional groups that contribute to its biological activity.

Medicinal Chemistry

  • Antimicrobial Activity
    • Research indicates that thiazole derivatives exhibit significant antibacterial properties. The compound's thiazole ring is crucial for its interaction with bacterial targets, potentially inhibiting growth in Gram-positive strains . Studies have shown that modifications to the thiazole structure can enhance bioactivity against various pathogens.
  • Anticancer Potential
    • Compounds containing pyrrolidinone and thiazole structures have been investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been observed in preliminary studies, suggesting a pathway for further development as a therapeutic agent .
  • Enzyme Inhibition
    • The compound may act as an inhibitor for specific enzymes involved in disease pathways. Its structural components allow it to interact with active sites on enzymes, potentially leading to therapeutic applications in treating metabolic disorders .

Agricultural Applications

  • Herbicidal Activity
    • The compound's structural features suggest potential use as a herbicide. Similar compounds have been noted for their ability to inhibit weed growth without harming crops, making them valuable in sustainable agriculture practices .
  • Pesticidal Properties
    • There is ongoing research into the use of this compound as a pesticide. Its biological activity against pests could provide an eco-friendly alternative to traditional chemical pesticides, aligning with global trends towards sustainable agriculture .

Case Study 1: Antibacterial Efficacy

In a study published in Pharmaceuticals, researchers synthesized various thiazole derivatives and evaluated their antibacterial efficacy against Staphylococcus aureus. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity, with some derivatives achieving MIC values lower than traditional antibiotics .

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of pyrrolidinone derivatives found that compounds similar to 1-(4-methoxyphenyl)-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways .

Chemical Reactions Analysis

Formation of the Pyrrolidin-2-one Core

The pyrrolidin-2-one skeleton is typically synthesized through cyclization reactions. For example, aza-Michael addition of 2,3-unsaturated esters with heterocyclic amines (e.g., pyrrolidine) under basic conditions (e.g., DBU in acetonitrile) yields lactam derivatives . A similar approach could be used to form the pyrrolidin-2-one core, followed by functionalization.

Step Reaction Conditions Reagents Yield
CyclizationAcetonitrile, 65°C, 4 h2,3-unsaturated ester + DBU64%

Final Coupling of the Pyrrolidin-2-one and Azetidine-Thiazole Moieties

The final compound is assembled by coupling the pyrrolidin-2-one with the azetidine-thiazole carbonyl group. This could involve amide bond formation using carbodiimides or esterification methods.

Aza-Michael Addition

The aza-Michael addition involves the nucleophilic attack of an amine (e.g., azetidine) on an α,β-unsaturated carbonyl compound (e.g., 2,3-unsaturated ester). The reaction proceeds via a conjugate addition mechanism, forming a new carbon-nitrogen bond and generating the azetidine ring .

Key Steps :

  • Deprotonation of azetidine by a base (e.g., DBU).

  • Nucleophilic attack on the β-carbon of the ester.

  • Ring closure to form the azetidine derivative.

Thiazole-Phenyl Coupling

The thiazole-phenyl linkage is formed via nucleophilic aromatic substitution or Friedel-Crafts acylation , depending on the substituents. For example, a phenolic oxygen can act as a leaving group, enabling substitution with a thiazole moiety.

NMR Analysis

The compound’s structure is confirmed via 1H-NMR and 13C-NMR :

  • Pyrrolidin-2-one : A singlet for the carbonyl proton (δ ~5.5 ppm).

  • Azetidine : Broadened methylene protons (δ ~3.7–4.0 ppm) due to ring strain .

  • Thiazole : Aromatic protons (δ ~7.2–7.8 ppm).

IR Analysis

  • C=O stretch : Intense absorption at ~1700–1750 cm⁻¹ (amide/carbonyl).

  • C-O-C vibration : Absorption at ~1250–1300 cm⁻¹ (thiazole ether linkage).

Biological Activity

Derivatives of azetidine and thiazole are explored for antimicrobial and anticancer properties. The compound’s strained azetidine ring may contribute to bioactivity through ring-opening reactions under physiological conditions.

Chemical Transformations

  • Hydrolysis : The azetidine ring may undergo hydrolysis under acidic/basic conditions, forming amide intermediates.

  • Alkylation : The pyrrolidin-2-one nitrogen can be alkylated to modify solubility or reactivity.

Table 2: Spectroscopic Data

Group 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
Pyrrolidin-2-one carbonyl5.5 (s)170–175
Azetidine CH₂3.7–4.0 (br s)45–50
Thiazole aromatic7.2–7.8 (m)120–130

Comparison with Similar Compounds

Structural Analogues

Key Structural Features for Comparison :
  • Pyrrolidin-2-one core : Common to all analogs.
  • Substituents at position 1 : Typically aryl groups (e.g., 4-methoxyphenyl, 4-trifluoromethylphenyl).
  • Substituents at position 4 : Heterocyclic or amide-based moieties (e.g., azetidine-thiazole, piperazine, sulfonyl groups).
Representative Analogs :
Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) Key References
Target Compound 4-Methoxyphenyl 3-(Thiazol-2-yloxy)azetidine-1-carbonyl 413.44 -
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one 4-Methoxyphenyl Piperazinyl-(3-trifluoromethylphenyl)carbonyl 447.40
(R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one 4-Methoxyphenyl 4-Nitrophenylsulfonyl 390.38
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-Methoxyphenyl Benzimidazole-ethyl-phenoxy 555.63
1-(4-Methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one 4-Methylphenyl Azetidine-oxadiazole-pyrimidine 404.42
Structural Insights :
  • Azetidine vs. Piperazine: The target compound’s azetidine-thiazole group (3-membered ring) contrasts with the piperazine-trifluoromethylphenyl analog .
  • Thiazole vs. Oxadiazole : Replacement of thiazole with oxadiazole-pyrimidine (as in ) introduces additional hydrogen-bonding sites, which could modulate solubility or receptor interactions.
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound vs. 2-methoxyphenyl in alters steric and electronic effects, influencing aromatic interactions in biological systems.

Pharmacological and Physicochemical Properties

Key Comparisons :

Solubility and Stability :

  • The thiazole and azetidine groups in the target compound may enhance aqueous solubility compared to the sulfonyl derivative , which is more lipophilic.
  • Piperazine analogs with trifluoromethyl groups could exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects.

Biological Activity: Thiazole-Containing Compounds: Thiazole rings (as in the target and ) are associated with kinase inhibition and antimicrobial activity. For example, [18F]T-401 (thiazolecarbonyl derivative) is a PET tracer for monoacylglycerol lipase .

Binding Interactions: Docking studies for pyridin-2-one derivatives revealed that methoxy and bromophenyl groups enhance interactions with antioxidant enzymes. The target compound’s azetidine-thiazole moiety may similarly engage hydrophobic pockets or hydrogen-bond donors.

Q & A

Basic: What are the core structural features of this compound, and how do they influence its biological activity?

The compound features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a 3-(thiazol-2-yloxy)azetidine carbonyl group at position 4. Key structural influences include:

  • Pyrrolidinone core : Common in bioactive molecules due to its rigidity and hydrogen-bonding potential .
  • Thiazolyloxyazetidine moiety : Enhances interactions with enzymes (e.g., kinases) via sulfur and nitrogen atoms .
  • 4-Methoxyphenyl group : Modulates lipophilicity and π-π stacking with aromatic residues in target proteins .
    Methodological Insight : Use X-ray crystallography or NMR to confirm spatial arrangement and hydrogen-bonding networks .

Basic: What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

Formation of the pyrrolidinone core : Via cyclization of γ-lactam precursors under acidic or basic conditions .

Introduction of the 4-methoxyphenyl group : Achieved through nucleophilic substitution or Suzuki-Miyaura coupling .

Coupling of the thiazolyloxyazetidine moiety : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents .
Critical Step : Refluxing in tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes yield (70–85%) .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent orientation .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19_{19}H20_{20}N3_3O4_4S) .
    Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in the azetidine-thiazole region .

Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Temperature Control : Maintain ≤80°C to prevent decomposition of the thiazole ring .
  • Solvent Selection : Use DMF for polar intermediates but switch to dichloromethane (DCM) for moisture-sensitive steps .
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for coupling efficiency in aryl substitutions .
    Data-Driven Approach : Monitor reaction progress via TLC or in-situ IR to identify side products early .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) .
  • Structural Analogues : Test derivatives (e.g., replacing thiazole with oxadiazole) to isolate pharmacophores .
    Case Study : A 2025 study found that the azetidine carbonyl group is critical for kinase inhibition, while methoxy substitution modulates off-target effects .

Advanced: What strategies are recommended for studying pH-dependent stability?

  • Buffer Screening : Incubate the compound in phosphate buffers (pH 3–10) at 37°C for 24–72 hours .
  • HPLC-MS Monitoring : Quantify degradation products (e.g., hydrolysis of the azetidine ring at pH <5) .
  • Computational Modeling : Predict protonation states using Gaussian09 with B3LYP/6-31G* basis sets .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., EGFR kinase) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C under inert gas (Ar/N2_2) to prevent oxidation .
  • Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

Advanced: How to design SAR studies for this compound?

  • Substituent Variation : Modify the methoxy group (e.g., ethoxy, halogen) to assess electronic effects .
  • Scaffold Hopping : Replace pyrrolidinone with piperidinone to evaluate conformational flexibility .
  • Bioisosteric Replacement : Substitute thiazole with 1,2,4-triazole to probe heterocycle specificity .

Advanced: What experimental controls are critical in pharmacological assays?

  • Positive Controls : Use staurosporine for kinase inhibition assays .
  • Vehicle Controls : Include DMSO (≤0.1%) to rule out solvent artifacts .
  • Cytotoxicity Assays : Pair with MTT or resazurin to distinguish target-specific vs. cytotoxic effects .

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